N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves reactions with formaldehyde solution and primary aromatic amines or 1-substituted piperazines, in ethanol at room temperature . Another method involves the reaction of 3,4-dimethoxy-1-glycyl benzene hydrobromate with 3,4,5-trimethoxy toluylic acid .Chemical Reactions Analysis
The reaction of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3 H)-thione 3 with formaldehyde solution and primary aromatic amines or 1-substituted piperazines, in ethanol at room temperature yielded the corresponding N-Mannich bases .Scientific Research Applications
Synthesis and Pharmacological Activity
Research has led to the synthesis of various compounds with potential antidepressant and nootropic activities, focusing on derivatives that include structures similar to the subject compound. For example, compounds with 2,5-dimethoxy substitution on the aryl ring have shown high antidepressant activity, and those with a nootropic activity focus have exhibited significant results in elevated plus maze tests and passive avoidance tests in mice. These findings suggest a potential for central nervous system (CNS) applications, indicating that derivatives related to the compound could serve as bases for developing new CNS-active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Anticancer and Antimicrobial Potential
Further investigations have identified the 3,4-dimethoxyphenyl moiety as a significant contributor to the biological activity of sulfonamide derivatives. These compounds have been evaluated for in vitro anticancer activity against various cancer cell lines, showing good cytotoxic activity. Notably, certain derivatives have emerged as potent vascular endothelial growth factor receptor (VEGFR)-2 inhibitors, surpassing reference drugs in efficacy. This highlights the potential for utilizing these structures in anticancer therapies (Ghorab, Alsaid, Nissan, Ashour, Al-Mishari, Kumar, & Ahmed, 2016).
Anticonvulsant Properties
The compound N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide, also known as Epirimil, has been extensively studied for its anticonvulsant properties. The research involved both in silico and in vivo pharmacological studies, revealing Epirimil as a promising candidate for epilepsy treatment due to its significant anticonvulsant activity and low toxicity profile. These findings open new avenues for the development of safer and more effective anticonvulsant drugs (Severina, Skupa, Voloshchuk, Saidov, Bunyatyan, Kovalenko, & Georgiyants, 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-5-7-14(8-6-2)20(24)21-15-11-19(23)22(13-15)16-9-10-17(25-3)18(12-16)26-4/h9-10,12,14-15H,5-8,11,13H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKRGVKPUPZQAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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